N-[3-(allyloxy)benzyl]-N-cyclohexylamine
Description
Properties
Molecular Formula |
C16H23NO |
|---|---|
Molecular Weight |
245.36 g/mol |
IUPAC Name |
N-[(3-prop-2-enoxyphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C16H23NO/c1-2-11-18-16-10-6-7-14(12-16)13-17-15-8-4-3-5-9-15/h2,6-7,10,12,15,17H,1,3-5,8-9,11,13H2 |
InChI Key |
PRSKFQBWZLUQHV-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)CNC2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[3-(allyloxy)benzyl]-N-cyclohexylamine
- CAS Registry Number : 797013-25-3
- Molecular Formula: C₁₆H₂₃NO
- Molecular Weight : 245.36 g/mol
- Structure : Features a cyclohexylamine group linked to a benzyl moiety substituted with an allyloxy group at the 3-position.
A similar approach may apply here, substituting benzylamine with 3-(allyloxy)benzylamine.
Applications : The allyloxy group may confer reactivity in polymerization or catalysis, while the cyclohexylamine moiety is common in pharmaceuticals (e.g., antitussive agents like Bisolvon, which shares a cyclohexylamine backbone) .
Comparison with Structurally Similar Compounds
N-Benzylcyclohexylamine
N-[4-(allyloxy)benzyl]-N-cyclopropylamine
- CAS : 880812-09-9
- Formula: C₁₃H₁₇NO
- Molecular Weight : 203.28 g/mol
- Structure : Cyclopropylamine replaces cyclohexylamine; allyloxy substitution at the 4-position .
- Key Difference : Smaller cyclopropyl group may enhance solubility but reduce steric hindrance compared to cyclohexyl. The 4-substitution alters electronic effects on the benzene ring.
N-Cyclohexylacetoacetamide
- CAS: Not provided (synthesized in ).
- Structure : Cyclohexylamine linked to an acetoacetamide group.
- Synthesis : Reaction of cyclohexylamine with diketene in benzene/water .
- Applications : Intermediate in α-oxoketene S,S-acetal synthesis .
- Key Difference: Acetoacetamide functionality introduces keto-enol tautomerism, absent in the target compound.
N-(1,3-Benzodioxol-5-ylmethylene)cyclohexanamine
- CAS : 934022-80-7
- Structure : Benzodioxole ring replaces allyloxybenzyl; imine linkage instead of amine .
- Applications: Potential use in coordination chemistry due to the imine group.
- Key Difference : Benzodioxole enhances electron density, while the imine group enables metal chelation.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Pharmaceutical Relevance : Cyclohexylamine derivatives (e.g., Bisolvon) highlight the scaffold’s importance in drug design, though substituents like allyloxy may modulate bioavailability .
- Catalytic Potential: The allyloxybenzyl group could act as a directing group in metal-catalyzed C–H activation, akin to N,O-bidentate ligands in .
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